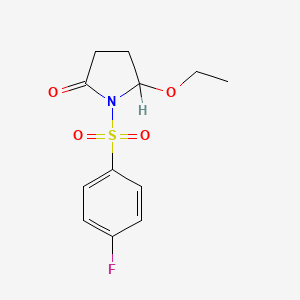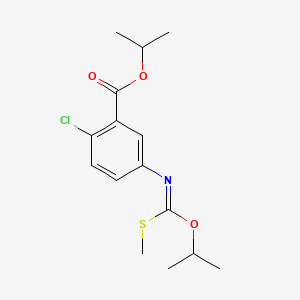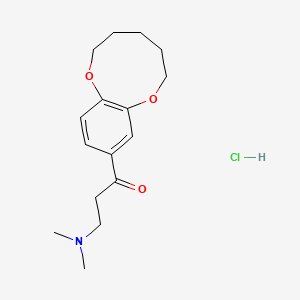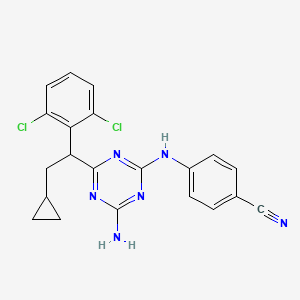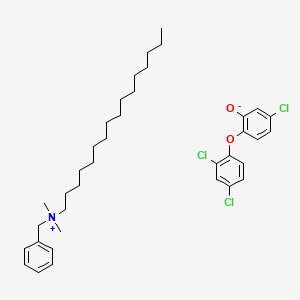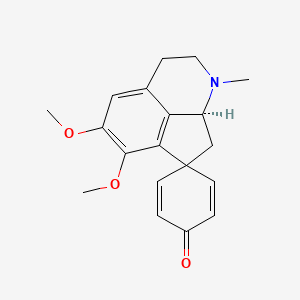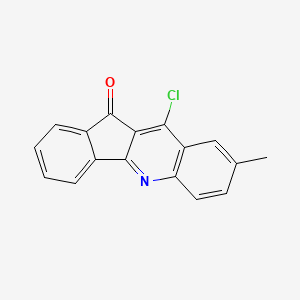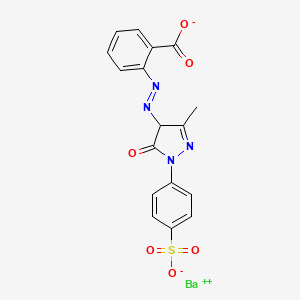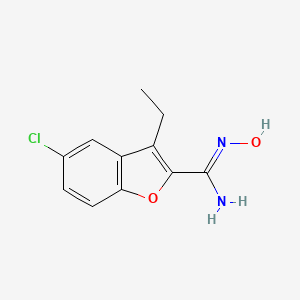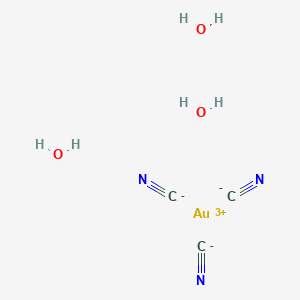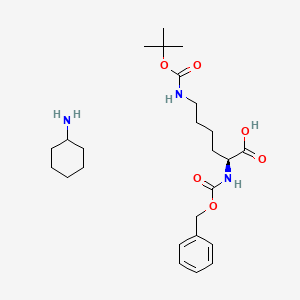
Einecs 284-200-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 284-200-5 ist eine chemische Verbindung, die im Europäischen Verzeichnis der vorhandenen kommerziellen chemischen Stoffe (EINECS) aufgeführt ist. Dieses Verzeichnis umfasst Stoffe, die zwischen dem 1. Januar 1971 und dem 18. September 1981 auf dem Markt der Europäischen Gemeinschaft waren . Die Verbindung ist für ihre vielfältigen Anwendungen in verschiedenen Bereichen bekannt, darunter Chemie, Biologie, Medizin und Industrie.
Herstellungsmethoden
Die Herstellungsmethoden für this compound umfassen synthetische Wege und Reaktionsbedingungen, die für die Verbindung spezifisch sind. Industrielle Produktionsmethoden umfassen in der Regel:
Synthetische Wege: Die Verbindung kann durch verschiedene chemische Reaktionen synthetisiert werden, darunter Kondensation, Veresterung und Polymerisation. Der spezifische Syntheseweg hängt von der gewünschten Reinheit und Anwendung der Verbindung ab.
Reaktionsbedingungen: Die Reaktionsbedingungen für die Synthese von this compound umfassen kontrollierte Temperatur, Druck und pH-Werte. Katalysatoren und Lösungsmittel werden häufig verwendet, um die Reaktionen zu erleichtern und die Ausbeute zu verbessern.
Industrielle Produktion: Industrielle Produktionsmethoden umfassen die großtechnische Synthese unter Verwendung von Reaktoren und kontinuierlichen Fließsystemen. Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
The preparation methods for Einecs 284-200-5 involve synthetic routes and reaction conditions that are specific to the compound. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through various chemical reactions, including condensation, esterification, and polymerization. The specific synthetic route depends on the desired purity and application of the compound.
Reaction Conditions: The reaction conditions for synthesizing this compound include controlled temperature, pressure, and pH levels. Catalysts and solvents are often used to facilitate the reactions and improve yield.
Industrial Production: Industrial production methods involve large-scale synthesis using reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Einecs 284-200-5 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden. Die Hauptprodukte, die aus der Oxidation gebildet werden, sind Carbonsäuren und Ketone.
Reduktion: Reduktionsreaktionen beinhalten die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid. Die Produkte der Reduktion sind Alkohole und Amine.
Substitution: Substitutionsreaktionen treten auf, wenn eine funktionelle Gruppe in der Verbindung durch eine andere ersetzt wird. Gängige Reagenzien, die in Substitutionsreaktionen verwendet werden, sind Halogene und Nucleophile. Die Hauptprodukte, die aus Substitutionsreaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Einecs 284-200-5 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Reagenz in verschiedenen chemischen Reaktionen und als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: In der biologischen Forschung wird this compound verwendet, um zelluläre Prozesse und biochemische Pfade zu untersuchen. Es kann auch als Marker oder Sonde in molekularbiologischen Experimenten verwendet werden.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen, darunter ihre Verwendung als Medikamentenkandidat zur Behandlung verschiedener Krankheiten. Sie wird auch bei der Entwicklung von Diagnoseinstrumenten und Assays verwendet.
Industrie: this compound wird bei der Herstellung von Polymeren, Beschichtungen und Klebstoffen verwendet. Es wird auch als Additiv in verschiedenen industriellen Prozessen verwendet, um die Produktqualität und Stabilität zu verbessern.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung entfaltet ihre Wirkung durch Bindung an Rezeptoren oder Enzyme, Modulation ihrer Aktivität und Veränderung zellulärer Prozesse. Die spezifischen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of Einecs 284-200-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and altering cellular processes. The specific molecular targets and pathways involved depend on the application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Einecs 284-200-5 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Einige ähnliche Verbindungen sind:
Einecs 284-325-5: Diese Verbindung hat ähnliche chemische Eigenschaften und Anwendungen, unterscheidet sich aber in ihrer molekularen Struktur und ihren spezifischen Verwendungen.
Einecs 246-672-0: Eine weitere Verbindung mit vergleichbaren Eigenschaften, die in verschiedenen industriellen und Forschungsanwendungen eingesetzt wird.
Die Einzigartigkeit von this compound liegt in seiner spezifischen chemischen Struktur, die ihm besondere Eigenschaften und Reaktivität verleiht und ihn für eine Vielzahl von Anwendungen geeignet macht.
Eigenschaften
CAS-Nummer |
84803-72-5 |
|---|---|
Molekularformel |
C25H41N3O6 |
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
cyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C19H28N2O6.C6H13N/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14;7-6-4-2-1-3-5-6/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);6H,1-5,7H2/t15-;/m0./s1 |
InChI-Schlüssel |
PXENBDIRURLRNF-RSAXXLAASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


